Cas no 58479-73-5 (5-Cyanomethyl-uridine)

5-Cyanomethyl-uridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C962525-10mg |
5-Cyanomethyl-uridine |
58479-73-5 | 10mg |
$1568.00 | 2023-05-18 | ||
TRC | C962525-25mg |
5-Cyanomethyl-uridine |
58479-73-5 | 25mg |
$ 4500.00 | 2023-09-08 | ||
TRC | C962525-1mg |
5-Cyanomethyl-uridine |
58479-73-5 | 1mg |
$201.00 | 2023-05-18 | ||
TRC | C962525-5mg |
5-Cyanomethyl-uridine |
58479-73-5 | 5mg |
$913.00 | 2023-05-18 |
5-Cyanomethyl-uridine 関連文献
-
Karolina Bartosik,Elzbieta Sochacka,Grazyna Leszczynska Org. Biomol. Chem. 2017 15 2097
5-Cyanomethyl-uridineに関する追加情報
Professional Introduction to Compound with CAS No. 58479-73-5 and Product Name: 5-Cyanomethyl-uridine
5-Cyanomethyl-uridine, identified by the Chemical Abstracts Service Number (CAS No.) 58479-73-5, is a specialized nucleoside derivative that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound serves as a crucial intermediate in the synthesis of various nucleoside analogs, which are widely explored for their potential therapeutic applications. The unique structural motif of 5-cyanomethyl-uridine, featuring a cyano group at the 5-position of the uridine ring, imparts distinct reactivity and biological properties, making it a valuable building block in medicinal chemistry.
The significance of 5-cyanomethyl-uridine lies in its versatility as a precursor for developing novel pharmacological agents. Researchers have leveraged its structural features to design molecules with enhanced binding affinity and selectivity against specific biological targets. For instance, recent studies have highlighted its role in the synthesis of antiviral compounds, where modifications at the 5-cyanomethyl position contribute to improved efficacy against RNA viruses. The cyano group not only facilitates further functionalization but also influences the compound's solubility and metabolic stability, critical factors in drug development.
In the realm of nucleoside chemistry, 5-cyanomethyl-uridine has been investigated for its potential applications in gene therapy and mRNA-based vaccines. The ability to incorporate this derivative into nucleic acid analogs has opened new avenues for designing therapeutic strategies that can modulate gene expression or enhance vaccine efficacy. Preliminary research indicates that nucleoside analogs derived from 5-cyanomethyl-uridine exhibit promising results in preclinical models, demonstrating reduced immunogenicity while maintaining strong antiviral activity. This balance is particularly important for developing next-generation vaccines that require high potency with minimal side effects.
The chemical synthesis of 5-cyanomethyl-uridine involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and enzymatic modifications, have been employed to optimize the production process. These techniques not only enhance efficiency but also minimize byproduct formation, which is essential for pharmaceutical-grade materials. The growing demand for 5-cyanomethyl-uridine has spurred innovation in synthetic chemistry, leading to more sustainable and scalable production methods.
From a biological perspective, the incorporation of 5-cyanomethyl-uridine into nucleic acid strands can alter the structural and functional properties of RNA or DNA molecules. This has been exploited in the development of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), which are used to target specific genes for therapeutic intervention. Studies have shown that derivatives of 5-cyanomethyl-uridine can enhance the stability and potency of ASOs, improving their clinical efficacy. Additionally, its use in modulating RNA splicing has opened new possibilities for treating genetic disorders associated with aberrant splicing events.
The pharmacokinetic profile of compounds derived from 5-cyanomethyl-uridine is another area of active investigation. Researchers are exploring how modifications at the 5-position can influence absorption, distribution, metabolism, and excretion (ADME) properties. For example, introducing hydrophilic groups adjacent to the cyano group has been found to improve water solubility, a critical factor for oral and intravenous formulations. Such advancements are essential for translating promising preclinical findings into viable clinical candidates.
Recent breakthroughs in computational chemistry have further accelerated the discovery process for 5-cyanomethyl-uridine derivatives. Molecular modeling techniques allow researchers to predict binding interactions between these compounds and their target proteins or enzymes with high accuracy. This approach has enabled the rapid design of novel analogs with optimized pharmacological profiles. By integrating experimental data with computational predictions, scientists can now streamline the drug discovery pipeline, reducing time-to-market for new therapeutics.
The role of 5-cyanomethyl-uridine in cancer therapy is also emerging as a significant area of research. Nucleoside analogs derived from this compound have shown potential in inhibiting key enzymes involved in tumor proliferation and survival. Preclinical studies have demonstrated that certain derivatives can selectively target cancer cells while sparing healthy tissues, offering a promising strategy for developing more effective anticancer drugs. The ability to fine-tune the chemical structure of these analogs allows for tailored interactions with biological targets, enhancing therapeutic specificity.
In conclusion, 5-Cyanomethyl-uridine (CAS No. 58479-73-5) represents a versatile and innovative compound with far-reaching applications in pharmaceutical research and development. Its unique structural features enable the synthesis of diverse nucleoside analogs with potential therapeutic benefits across multiple disease areas. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an increasingly important role in shaping the future of medicine.
58479-73-5 (5-Cyanomethyl-uridine) 関連製品
- 32602-11-2(6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-)
- 899745-80-3(4-oxo-N-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl-4H-chromene-2-carboxamide)
- 1806178-83-5(5-(Chloromethyl)-4-iodo-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 39386-78-2(Gum karaya)
- 1190834-24-2((1S)-2-fluoro-1-(4-nitrophenyl)ethan-1-ol)
- 957034-91-2(4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide)
- 478248-52-1(2-Chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide)
- 4423-82-9(3,3-dimethyl-2-methylidenebutanoic acid)
- 1107580-37-9(4-(Cyclopentylsulfanyl)phenylboronic acid)
- 1806068-01-8(3-Bromo-5-(difluoromethyl)-2-hydroxypyridine-6-acetonitrile)




